molecular formula C13H8ClN3O2 B5488061 6-chloro-2-(4-nitrophenyl)imidazo[1,2-a]pyridine

6-chloro-2-(4-nitrophenyl)imidazo[1,2-a]pyridine

Cat. No.: B5488061
M. Wt: 273.67 g/mol
InChI Key: FRCRIUWSMWCWRY-UHFFFAOYSA-N
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Description

6-Chloro-2-(4-nitrophenyl)imidazo[1,2-a]pyridine is a chemical compound with the molecular formula C13H9ClN3O2, offered for research and development purposes . This imidazo[1,2-a]pyridine derivative features a chloro substituent and a 4-nitrophenyl group, a structure known to be of significant interest in medicinal chemistry and materials science. The imidazo[1,2-a]pyridine scaffold is a privileged structure in drug discovery, frequently explored for its diverse biological activities . This compound is provided for research use only and is not intended for diagnostic or therapeutic applications. Researchers can leverage this chemical as a key synthetic intermediate or building block for the development of novel substances. Potential research applications include investigating its optical properties for material science, exploring its role as a precursor in the synthesis of more complex molecules, or studying its structure-activity relationships in biological screening. Handle with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-2-(4-nitrophenyl)imidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClN3O2/c14-10-3-6-13-15-12(8-16(13)7-10)9-1-4-11(5-2-9)17(18)19/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRCRIUWSMWCWRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN3C=C(C=CC3=N2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of Imidazo 1,2 a Pyridine Derivatives, Including 6 Chloro 2 4 Nitrophenyl Imidazo 1,2 a Pyridine

Classical and Contemporary Approaches to the Imidazo[1,2-a]pyridine (B132010) Core Synthesis

The construction of the imidazo[1,2-a]pyridine skeleton can be achieved through a variety of synthetic routes, ranging from classical condensation reactions to modern multi-component and metal-catalyzed strategies. researchgate.net These methods offer diverse pathways to functionalized derivatives, allowing for broad applications in medicinal chemistry and material science. researchgate.net

Condensation Reactions with 2-Aminopyridines and α-Halocarbonyl Compounds

One of the most traditional and widely employed methods for synthesizing imidazo[1,2-a]pyridines is the condensation reaction between a 2-aminopyridine (B139424) derivative and an α-halocarbonyl compound. nih.gov This reaction, often referred to as the Tschitschibabin reaction, typically proceeds via initial N-alkylation of the pyridine (B92270) ring nitrogen of the 2-aminopyridine by the α-halocarbonyl compound, followed by intramolecular cyclization and dehydration to form the fused imidazole (B134444) ring. mdpi.com

This method's versatility is demonstrated by the wide range of compatible substituents on both the 2-aminopyridine and the α-halocarbonyl reactant. For instance, Dong-Jian Zhu and colleagues have developed a method for synthesizing imidazo[1,2-a]pyridines by reacting 2-aminopyridines with α-bromo/chloroketones at 60°C without the need for a catalyst or solvent. nih.gov The reaction conditions can be varied, with some protocols employing refluxing solvents like ethanol (B145695) or dimethylformamide (DMF), and others utilizing bases such as potassium carbonate to facilitate the reaction at room temperature. mdpi.com

Multi-Component Reactions (MCRs) for Imidazo[1,2-a]pyridine Formation

Multi-component reactions (MCRs) have emerged as powerful and efficient tools for the synthesis of complex molecules like imidazo[1,2-a]pyridines from simple starting materials in a single step. researchgate.netnih.gov These reactions are highly atom-economical and allow for the rapid generation of molecular diversity. mdpi.com

A prominent example is the Groebke–Blackburn–Bienaymé (GBB) reaction, a three-component condensation of a 2-aminopyridine, an aldehyde, and an isocyanide. nih.govmdpi.com This reaction is typically catalyzed by a Lewis or Brønsted acid, such as scandium triflate, and can be accelerated by microwave irradiation. nih.govmdpi.com The GBB reaction and its variations provide access to a wide range of 3-aminoimidazo[1,2-a]pyridine derivatives. nih.gov Other MCRs involve the combination of 2-aminopyridines, aldehydes, and terminal alkynes, often catalyzed by copper salts, to yield various substituted imidazo[1,2-a]pyridines. nih.gov

Table 1: Overview of Selected Multi-Component Reactions for Imidazo[1,2-a]pyridine Synthesis
Reaction Name/TypeComponentsCatalyst/ConditionsProduct TypeReference
Groebke–Blackburn–Bienaymé2-Aminopyridine, Aldehyde, IsonitrileScandium triflate, Microwave3-Aminoimidazo[1,2-a]pyridines nih.govmdpi.com
Three-component coupling2-Aminopyridine, Aldehyde, Terminal alkyneCopper catalystSubstituted imidazo[1,2-a]pyridines nih.gov
Three-component condensation2-Aminopyridine, Aldehyde, TrimethylsilylcyanideScandium triflate, Microwave3-Aminoimidazo[1,2-a]pyridines nih.gov

Metal-Catalyzed and Metal-Free Synthetic Protocols

Both metal-catalyzed and metal-free approaches have been extensively developed for the synthesis of imidazo[1,2-a]pyridines, offering a range of options depending on the desired substitution pattern and functional group tolerance. nih.govrsc.org

Metal-Catalyzed Protocols: Copper and palladium are the most common metals used to catalyze the formation of the imidazo[1,2-a]pyridine core. rsc.org Copper-catalyzed reactions include the one-pot synthesis from 2-aminopyridines and nitroolefins using air as the oxidant. rsc.org Copper iodide (CuI) has been found to be an effective catalyst for the aerobic oxidative coupling of 2-aminopyridines and acetophenones. rsc.org Palladium-catalyzed reactions have also been employed, for example, in the synthesis of 3-vinylimidazo[1,2-a]pyridines. rsc.org

Metal-Free Protocols: In recent years, there has been a growing interest in developing metal-free synthetic methods for imidazo[1,2-a]pyridines to enhance the environmental sustainability of the process. mdpi.com These methods often utilize iodine as a catalyst or promoter. rsc.org For example, a dual catalytic system of flavin and iodine can be used for the aerobic oxidative C-N bond formation. rsc.org Another metal-free approach involves the use of KI/tert-butyl hydroperoxide in water for the C-H functionalization of ketones. rsc.org Furthermore, some catalyst-free versions of the classical condensation reaction have been achieved using eco-friendly techniques, such as performing the reaction in refluxing ethanol or DMF without a base. mdpi.com

Oxidative Coupling and Tandem Reaction Strategies

Oxidative coupling and tandem reactions represent efficient and elegant strategies for the construction of the imidazo[1,2-a]pyridine scaffold, often leading to complex structures in a single operation. researchgate.netnih.govrsc.org

Oxidative Coupling: These reactions typically involve the formation of a C-N bond through an oxidative process. rsc.org For instance, a copper(I)-catalyzed aerobic oxidative coupling of ketoxime acetates with simple pyridines affords imidazo[1,2-a]pyridines in high yields under mild conditions. rsc.org Another example is the use of CBrCl3 in the coupling of 2-aminopyridine with phenylacetophenones, where the 2-aminopyridine acts as a bromine shuttle. rsc.org

Tandem Reactions: Tandem, or cascade, reactions involve a sequence of intramolecular or intermolecular transformations where the subsequent reaction is a consequence of the functionality generated in the previous step. nih.gov A notable example is the synthesis of 3-unsubstituted imidazo[1,2-a]pyridines from 2-aminopyridines and nitroolefins, which proceeds through a cascade reaction. nih.gov Another tandem approach involves the reaction of Morita-Baylis-Hillman (MBH) nitroalkene acetates with 2-aminopyridines, leading to a variety of imidazo[1,2-a]pyridine derivatives. nih.gov

Targeted Synthesis of 6-Chloro-2-(4-nitrophenyl)imidazo[1,2-a]pyridine

The synthesis of specifically substituted derivatives such as this compound requires careful selection of precursors and optimization of reaction conditions to achieve the desired product with high yield and purity.

Precursor Selection and Optimization of Reaction Conditions

The most direct and common synthetic route to this compound involves the cyclocondensation of 5-chloro-2-aminopyridine with a suitable α-halocarbonyl compound.

Precursor Selection:

Pyridine Component: The precursor for the pyridine portion of the target molecule is 5-chloro-2-aminopyridine . The chlorine atom at the 5-position of the 2-aminopyridine ring will be retained at the 6-position in the final imidazo[1,2-a]pyridine product.

Carbonyl Component: The precursor for the imidazole ring and the 2-aryl substituent is an α-halocarbonyl derivative of 4-nitroacetophenone. A common choice is 2-bromo-1-(4-nitrophenyl)ethan-1-one . The bromine atom serves as a good leaving group for the initial N-alkylation step, and the 4-nitrophenyl group provides the desired substitution at the 2-position of the final product.

Optimization of Reaction Conditions: The optimization of the reaction conditions is crucial for maximizing the yield and minimizing the formation of byproducts. Key parameters to consider include:

Solvent: A variety of solvents can be used for this type of condensation, including ethanol, methanol, acetonitrile (B52724), and dimethylformamide (DMF). The choice of solvent can influence the reaction rate and the solubility of the reactants and product.

Temperature: The reaction is typically carried out at elevated temperatures, often at the reflux temperature of the chosen solvent, to ensure a reasonable reaction rate. However, some protocols may achieve good yields at lower temperatures, especially with the use of a catalyst or base.

Catalyst/Base: While the reaction can sometimes proceed without a catalyst, the addition of a base such as sodium bicarbonate, potassium carbonate, or an organic base like triethylamine (B128534) is common to neutralize the hydrogen halide formed during the reaction and to facilitate the cyclization step. In some cases, a Lewis acid catalyst may be employed to activate the carbonyl group.

Reaction Time: The reaction time is monitored to ensure the completion of the reaction, typically by thin-layer chromatography (TLC). Reaction times can range from a few hours to overnight, depending on the specific conditions employed.

Table 2: Key Parameters for the Synthesis of this compound
ParameterTypical OptionsRationale
SolventEthanol, Methanol, Acetonitrile, DMFInfluences reaction rate and solubility.
TemperatureRoom temperature to refluxAffects reaction kinetics.
BaseNaHCO₃, K₂CO₃, Et₃NNeutralizes byproduct and facilitates cyclization.
Reaction TimeHours to overnightEnsures reaction completion.

By carefully controlling these parameters, the targeted synthesis of this compound can be achieved efficiently.

Multi-Step Protocols for Specific Substitutions

The construction of specifically substituted imidazo[1,2-a]pyridines, such as the 6-chloro-2-(4-nitrophenyl) derivative, typically necessitates multi-step synthetic sequences. These protocols often begin with the formation of the core heterocyclic system followed by sequential functionalization.

A common initial step is the cyclocondensation reaction between a substituted 2-aminopyridine and an α-halocarbonyl compound. nih.gov For the target compound, this involves the reaction of 5-chloro-2-aminopyridine with a suitable phenacyl halide, such as 2-bromo-1-(4-nitrophenyl)ethan-1-one. This reaction, often carried out in a solvent like ethanol or DMF, directly establishes the imidazo[1,2-a]pyridine core with the desired substituents at the 2- and 6-positions. nih.govacs.org

Alternative multi-step approaches provide greater flexibility for introducing diverse functionalities. For instance, a three-step synthesis has been employed to create novel 6-chloroimidazo[1,2-a]pyridine (B40424) derivatives. This process begins with the synthesis of the imidazopyridine core via cyclocondensation, followed by functionalization at the C-2 position with an acetonitrile group, and concludes with the condensation of this intermediate with various aromatic aldehydes. researchgate.net Another strategy involves a tandem approach combining two multicomponent reactions, the Groebke–Blackburn–Bienaymé (GBB) and Ugi reactions, to produce complex peptidomimetics containing a substituted 6-chloroimidazo[1,2-a]pyridine fragment. nih.gov

A representative multi-step synthesis for a related structure is outlined below:

StepReactantsReagents/ConditionsProduct
15-chloro-2-aminopyridine, 1,3-dichloroacetoneAcetonitrile, room temperature6-chloro-2-(chloromethyl)imidazo[1,2-a]pyridine
26-chloro-2-(chloromethyl)imidazo[1,2-a]pyridinePotassium cyanide, DMSO2-(6-chloroimidazo[1,2-a]pyridin-2-yl)acetonitrile
32-(6-chloroimidazo[1,2-a]pyridin-2-yl)acetonitrileAromatic aldehyde, piperidine(6-chloroimidazo[1,2-a]pyridin-2-yl)-phenylacrylonitrile derivatives

This table illustrates a multi-step protocol for synthesizing derivatives starting from the 6-chloroimidazo[1,2-a]pyridine core, as described in a study on anticandidal agents. researchgate.net

Derivatization Strategies and Functional Group Transformations on the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine ring system is amenable to a wide array of chemical modifications, allowing for extensive derivatization. icsr.in Functionalization can be targeted at various positions of the bicyclic core, as well as on the appended substituent groups.

The 2-position of the imidazo[1,2-a]pyridine scaffold is frequently occupied by an aryl group, which can be introduced through several synthetic methods. One-pot syntheses starting from a substituted 2-aminopyridine and an acetophenone (B1666503) derivative are common. nih.gov For instance, 2-phenylimidazo[1,2-a]pyridines can be readily synthesized from acetophenones and 2-aminopyridines under solvent-free conditions. nih.gov

Once the 2-aryl moiety is in place, further modifications can be performed. However, direct functionalization of the imidazo[1,2-a]pyridine core itself is a powerful strategy. The C-2 position is less reactive towards electrophilic attack than the C-3 position, making direct C-2 functionalization challenging. researchgate.net Despite this, methods have been developed for introducing groups like chloromethyl, which can then be converted to other functionalities such as acetonitrile. researchgate.net The synthesis of 2-substituted compounds, including those with 2-chloromethyl or 2-carbaldehyde groups, provides key intermediates for generating libraries of bioactive molecules. acs.org

The chloro group at the 6-position of the imidazo[1,2-a]pyridine ring is a versatile handle for introducing further molecular diversity, primarily through cross-coupling reactions. The Suzuki-Miyaura cross-coupling reaction is a particularly effective method for forming carbon-carbon bonds at this position. researchgate.net

This reaction allows for the arylation or heteroarylation of the 6-position by coupling the 6-chloroimidazo[1,2-a]pyridine with various boronic acids in the presence of a palladium catalyst and a base. The reactivity in these coupling reactions can be influenced by the nature of the substituent at the C-2 position. researchgate.net This strategy has been successfully applied to synthesize a range of 6-substituted imidazo[1,2-a]pyridine-3-yl-2-phosphonopropionic acids. nih.gov

Reaction TypeSubstrateCoupling PartnerCatalyst/BaseProduct
Suzuki Coupling6-halogenoimidazo[1,2-a]pyridine(Hetero)aryl boronic acidPalladium catalyst, Base6-(Hetero)aryl-imidazo[1,2-a]pyridine

This table summarizes the Suzuki cross-coupling reaction, a key strategy for modifying the 6-position of the imidazo[1,2-a]pyridine scaffold. researchgate.net

The 2-(4-nitrophenyl) group is typically introduced using a building block that already contains this moiety. One-pot, three-component reactions are highly efficient for this purpose. For example, an iodine-catalyzed reaction between a 2-aminopyridine, 4-nitrobenzaldehyde, and tert-butyl isocyanide yields the corresponding N-(tert-butyl)-2-(4-nitrophenyl)imidazo[1,2-a]pyridine-3-amine. rsc.orgrsc.org Similarly, a five-component cascade reaction utilizing 4-nitroacetophenone can produce complex imidazo[1,2-a]pyridine-6-carbohydrazide (B1286002) derivatives bearing the 4-nitrophenyl group. rsc.org

Once incorporated, the nitro group on the phenyl ring is a valuable functional group for further transformations. A key modification is its reduction to an amino group. This transformation is commonly achieved using reagents such as hydrazine (B178648) (H₂N-NH₂) with a palladium on carbon (Pd/C) catalyst. rsc.org This reduction converts the electron-withdrawing nitro group into an electron-donating amino group, significantly altering the electronic properties of the molecule and providing a new site for derivatization, such as amide bond formation.

The imidazo[1,2-a]pyridine core is an excellent scaffold for the synthesis of hybrid molecules, where it is combined with other pharmacologically relevant moieties to create multifunctional compounds. organic-chemistry.org These strategies aim to merge the beneficial properties of different molecular classes into a single entity.

Several classes of hybrid molecules have been developed:

Imidazo[1,2-a]pyridine-Oxadiazole Hybrids: New series of these hybrids have been synthesized and evaluated for their anti-proliferative activities. nih.gov

Imidazo[1,2-a]pyridine-Triazole Hybrids: Novel compounds bearing 1,2,3-triazole moieties at the C-3 position have been synthesized as potential apoptotic antitumor agents. khas.edu.tr

Imidazo[1,2-a]pyridine Peptidomimetics: Tandem Groebke–Blackburn–Bienaymé and Ugi reactions have been utilized to create peptidomimetics containing the imidazo[1,2-a]pyridine fragment. nih.govbeilstein-journals.org

General Hybridization: One study reported the synthesis of ten novel imidazo[1,2-a]pyridine hybrids by linking 4-(imidazo[1,2-a]pyridin-2-yl)benzoic acid with various amines, anilines, and acid hydrazides. researchgate.net

These synthetic efforts highlight the modularity of the imidazo[1,2-a]pyridine scaffold and its utility in constructing complex and potentially therapeutic molecules. nih.govbeilstein-journals.orgresearchgate.net

Mechanistic Investigations of Biological Activity: Preclinical and in Vitro Studies of Imidazo 1,2 a Pyridine Derivatives, Including 6 Chloro 2 4 Nitrophenyl Imidazo 1,2 a Pyridine Analogues

Enzyme Inhibition Studies and Target Identification

Derivatives of imidazo[1,2-a]pyridine (B132010) have demonstrated inhibitory activity against several classes of enzymes, highlighting their potential as therapeutic agents in various diseases, including cancer and infectious diseases.

Aldehyde Dehydrogenase (ALDH) Inhibition (e.g., ALDH1A3)

The aldehyde dehydrogenase (ALDH) superfamily, particularly the ALDH1A isoforms, are recognized as markers for cancer stem cells and are associated with poor prognosis in several cancers. nih.gov Consequently, ALDH inhibitors are being pursued as a promising strategy for cancer therapy. nih.gov A novel class of ALDH1 inhibitors based on the imidazo[1,2-a]pyridine scaffold has been described, showing significant cytotoxic activity against glioblastoma cell lines. nih.gov

Through rational ligand optimization of a lead compound from this series, GA11, a potent and selective inhibitor of the ALDH1A3 isoform, named NR6, was developed. nih.gov NR6 was found to induce cell death, block invasiveness, and reduce the expression of cancer stem cell markers in vitro. nih.gov Further studies on 8-substituted-imidazo[1,2-a]pyridine derivatives identified compound 3f as a submicromolar competitive inhibitor of ALDH1A3. nih.gov The selectivity of these compounds for the ALDH1A3 isoform is a key area of investigation, as it may lead to more targeted and effective cancer therapies with fewer side effects. nih.govnih.gov

Mycobacterial Cell Wall Synthesis Inhibitors (e.g., MmpL3)

The rise of multidrug-resistant tuberculosis has spurred the search for new antitubercular agents with novel mechanisms of action. nih.gov The mycobacterial membrane protein Large 3 (MmpL3) is an essential transporter involved in the export of mycolic acids, which are crucial components of the mycobacterial cell wall. creighton.edu This makes MmpL3 an attractive target for new tuberculosis drugs. nih.gov

Several classes of compounds, including some imidazo[1,2-a]pyridine derivatives, have been identified as inhibitors of MmpL3. nih.govnih.gov Inhibition of MmpL3 leads to the accumulation of trehalose (B1683222) monomycolate (TMM) and a reduction in trehalose dimycolate (TDM), ultimately disrupting cell wall synthesis and leading to bacterial death. creighton.edunih.gov While specific studies on 6-chloro-2-(4-nitrophenyl)imidazo[1,2-a]pyridine as a direct MmpL3 inhibitor are not detailed in the provided context, the broader class of imidazo[1,2-a]pyridines has shown promise in this area. Some studies suggest that the inhibitory effect of certain compounds on MmpL3 may be due to their ability to dissipate the transmembrane electrochemical proton gradient. creighton.edu

Kinase Inhibition (e.g., PI3K/Akt, CDKs, c-Met, IGF-1R)

Kinases are key regulators of cellular processes, and their dysregulation is a hallmark of cancer. Imidazo[1,2-a]pyridine derivatives have been investigated as inhibitors of various kinases.

Notably, this scaffold has been optimized to yield potent and selective inhibitors of the insulin-like growth factor-1 receptor (IGF-1R), a tyrosine kinase involved in tumor cell proliferation and survival. nih.govnih.gov Optimization of the aniline (B41778) portion of the imidazo[1,2-a]pyridine structure has been a key strategy in developing these inhibitors. nih.gov The anticancer effects of some imidazo[1,2-a]pyridine-based compounds have been attributed to their inhibitory effects on pathways such as PI3K/Akt and kinases like CDKs and c-Met.

Receptor Binding Profiling (e.g., Benzodiazepine (B76468) Receptors)

The imidazo[1,2-a]pyridine scaffold is structurally related to imidazobenzodiazepines, a class of compounds known to interact with benzodiazepine receptors on the GABA-A receptor complex. nih.gov Studies have shown that different benzodiazepines can bind with distinct modes to GABA-A receptors. nih.gov

Research on 2-phenyl-imidazo[1,2-a]pyridine compounds has revealed that they can act as potent and selective ligands for peripheral benzodiazepine receptors (PBRs). The binding affinity and selectivity of these compounds can be modulated by the introduction of hydrophilic groups and various substituents on the imidazopyridine nucleus.

Antimicrobial Activity Investigations (In Vitro)

The imidazo[1,2-a]pyridine core is present in several compounds with demonstrated antimicrobial properties.

Antibacterial Efficacy Against Specific Pathogens

As mentioned in the context of MmpL3 inhibition, imidazo[1,2-a]pyridine analogues have shown significant activity against Mycobacterium tuberculosis. nih.govcreighton.edu Some of these compounds are effective against both drug-sensitive and multidrug-resistant strains of M. tuberculosis. nih.gov The mechanism of action for many of these compounds is linked to the inhibition of cell wall synthesis. creighton.edu

Beyond mycobacteria, other derivatives of this scaffold have been synthesized and tested against a range of bacterial pathogens. For instance, certain Schiff base compounds incorporating a benzo nih.govnih.govimidazo[1,2-a]pyrimidine (B1208166) moiety have shown bactericidal properties, with Gram-positive bacteria being more sensitive than Gram-negative bacteria. researchgate.net

Antifungal Efficacy Against Specific Pathogens (e.g., Candida parapsilosis)

Research into the antifungal potential of the 6-chloroimidazo[1,2-a]pyridine (B40424) framework has yielded promising candidates for combating opportunistic fungal infections. A study focused on developing new antifungal agents derived from 6-chloroimidazo[1,2-a]pyridine targeted Candida parapsilosis, a pathogen known for its increasing clinical resistance. researchgate.net In this research, a series of ten (6-chloroimidazo[1,2-a]pyridin-2-yl)-phenylacrylonitrile derivatives were synthesized and evaluated. researchgate.net The synthesis involved a three-step process: construction of the imidazopyridine core via cyclocondensation, functionalization at the C-2 position with an acetonitrile (B52724) group, and subsequent condensation with various aromatic aldehydes. researchgate.net The evaluation of these compounds demonstrated that antifungal efficacy was significantly influenced by the nature and position of substituents on the phenyl ring. Notably, derivatives featuring electron-withdrawing groups, such as nitro (NO2) and cyano (CN) groups, displayed enhanced activity. researchgate.net The presence of these groups, particularly at the para position of the phenyl ring, was correlated with the strongest anticandidal effects. researchgate.net These findings underscore the potential of these novel 6-chloroimidazo[1,2-a]pyridine hybrids as potent agents against Candida species. researchgate.net Other studies on related imidazo[1,2-a]pyridinehydrazone derivatives have also shown activity against Candida albicans. tsijournals.com

Compound ClassTarget PathogenKey FindingsSource
(6-chloroimidazo[1,2-a]pyridin-2-yl)-phenylacrylonitrilesCandida parapsilosisElectron-withdrawing substituents (e.g., -NO2, -CN) on the phenyl ring enhance antifungal activity. researchgate.net
Imidazo[1,2-a]pyridinehydrazonesCandida albicansDemonstrated antifungal potential against this common pathogenic yeast. tsijournals.com

Antiprotozoal Activity (e.g., Antikinetoplastid Agents against Trypanosoma and Leishmania species)

The imidazo[1,2-a]pyridine scaffold has been explored for its potential in treating neglected tropical diseases caused by kinetoplastid parasites. A library of imidazo[1,2-a]pyridine-chalcone conjugates was synthesized and screened for antikinetoplastid activity against Trypanosoma cruzi (causes Chagas disease), Trypanosoma brucei rhodesiense and Trypanosoma brucei brucei (cause African trypanosomiasis), and Leishmania infantum (causes leishmaniasis). nih.govresearchgate.net The results of this screening identified several potent compounds. nih.govresearchgate.net Specifically, analogue 7f was the most active against T. cruzi and T. b. brucei, with IC50 values of 8.5 µM and 1.35 µM, respectively. nih.govresearchgate.net Against T. b. rhodesiense, analogue 7e was the most effective, exhibiting an IC50 value of 1.13 µM. nih.govresearchgate.net Importantly, the active analogues demonstrated a high degree of selectivity, showing no significant cytotoxicity against human lung fibroblasts (MRC-5) and primary mouse macrophages (PMM), with selectivity indices greater than 50 for some compounds. nih.govresearchgate.net

CompoundTarget PathogenIC50 (µM)Source
Analogue 7fTrypanosoma cruzi8.5 nih.govresearchgate.net
Trypanosoma brucei brucei1.35 nih.govresearchgate.net
Analogue 7eTrypanosoma brucei rhodesiense1.13 nih.govresearchgate.net

Antiviral Activity Investigations

The antiviral properties of imidazo[1,2-a]pyridine derivatives have been investigated against several viruses. One study reported the synthesis of a series of imidazo[1,2-a]pyridines bearing a thioether side chain at the C-3 position. nih.gov Certain compounds from this series demonstrated high activity against human cytomegalovirus (HCMV) with a therapeutic index exceeding 150. nih.gov These same compounds also showed significant activity against varicella-zoster virus (VZV). nih.gov Further research into chalcone-based imidazo[1,2-a]pyridine derivatives has explored their potential as anti-HIV agents through both in vitro and in silico studies, indicating another avenue for the antiviral applications of this scaffold. kuleuven.be

Cellular Pathway Modulation and Phenotypic Screening (In Vitro)

In vitro studies have been crucial in identifying the cellular mechanisms through which imidazo[1,2-a]pyridine derivatives exert their biological effects, particularly their anticancer activity. These investigations have pointed to multiple modes of action, including disruption of the cytoskeleton and direct interaction with genetic material.

Several studies have identified imidazo[1,2-a]pyridine and related imidazo[1,2-a]pyrazine (B1224502) analogues as potent inhibitors of tubulin polymerization. nih.govresearchgate.net These compounds function as colchicine-site binding agents, disrupting the formation of microtubules, which are essential for cell division, intracellular transport, and maintenance of cell structure. nih.gov The inhibitory effect on tubulin assembly has been shown to be comparable to that of colchicine (B1669291). nih.gov This mechanism leads to the impairment of microtubule-dependent processes within cancer cells, ultimately arresting the cell cycle and inducing apoptosis. nih.govresearchgate.net The docking studies suggest that the N-7 nitrogen of the imidazo[1,2-a]pyrazine core can form hydrogen bonds with amino acid residues like β-Asp249 in the colchicine binding site of tubulin, enhancing the inhibitory effect. nih.gov

Certain imidazo[1,2-a]pyridine derivatives have been shown to interact directly with DNA. A study on new steroidal imidazo[1,2-a]pyridines revealed that these compounds bind to calf thymus DNA. nih.gov The binding is thought to occur preferentially through a combination of electrostatic and hydrophobic interactions, with binding constants (Kb) in the range of 2.35 × 10⁴ to 3.71 × 10⁴ M⁻¹. nih.gov Molecular docking studies further suggested that the compounds bind to the minor groove of the DNA helix. nih.gov Gel electrophoresis experiments confirmed that these derivatives can induce concentration-dependent DNA cleavage. nih.gov Additionally, some derivatives have been found to diminish the DNA-binding activity of nuclear factor-κB (NF-κB), a key transcription factor involved in inflammation and cancer progression. nih.gov

The cytotoxic effects of imidazo[1,2-a]pyridine derivatives have been extensively documented against a wide range of cancer cell lines. nih.gov A significant area of research has focused on their efficacy against glioblastoma multiforme (GBM), a highly aggressive brain tumor. uniupo.itnih.gov Certain imidazo[1,2-a]pyridine derivatives act as inhibitors of aldehyde dehydrogenase 1A3 (ALDH1A3), an enzyme overexpressed in glioblastoma stem cells (GSCs). uniupo.itnih.govresearchgate.net By targeting this enzyme, these compounds show nanomolar to picomolar efficacy against patient-derived GSCs, striking the tumor's ability to self-renew. uniupo.it

Beyond glioblastoma, these compounds have demonstrated potent activity against numerous other cancer cell lines. Studies have reported cytotoxicity against breast (MDA-MB-231, HCC1937), ovarian (SKOV3), lung (A549), liver (HepG2), and prostate (PC-3, DU-145) cancer cells. researchgate.netnih.govwaocp.orgchemmethod.comchemmethod.com For instance, a novel imidazo[1,2-a]pyridine-oxadiazole hybrid showed high potency against A549 lung cancer cells with an IC50 value of 2.8 µM. researchgate.net Another study found that certain hybrids exhibited lower IC50 values against A549 (50.56 µM) and HepG2 (51.52 µM) cells than the conventional chemotherapy drug Cisplatin. chemmethod.comchemmethod.com The mechanism often involves the induction of apoptosis and cell cycle arrest. nih.govwaocp.org

Compound/Derivative ClassCancer Cell LineCell TypeReported Activity (IC50)Source
Imidazo[1,2-a]pyridine derivativesGlioblastoma Stem-like CellsBrainNanomolar to picomolar efficacy uniupo.it
Imidazo[1,2-a]pyridine-oxadiazole hybrid (6d)A549Lung2.8 µM researchgate.net
IP-5HCC1937Breast45 µM waocp.org
IP-6HCC1937Breast47.7 µM waocp.org
MIA (Imidazo[1,2-a]pyridine derivative)MDA-MB-231BreastDose-dependent reduction in viability nih.gov
MIA (Imidazo[1,2-a]pyridine derivative)SKOV3OvarianDose-dependent reduction in viability nih.gov
Hybrid HB9A549Lung50.56 µM chemmethod.comchemmethod.com
Hybrid HB10HepG2Liver51.52 µM chemmethod.comchemmethod.com
Imidazo[1,2-a]pyridine-chalcone conjugatesMRC-5Human Lung Fibroblast (non-cancer)Non-cytotoxic nih.govresearchgate.net

Structure Activity Relationship Sar Studies and Molecular Design Principles for 6 Chloro 2 4 Nitrophenyl Imidazo 1,2 a Pyridine and Its Analogues

Impact of Substituents at the 2- and 6-Positions on Biological Activity

The biological profile of the imidazo[1,2-a]pyridine (B132010) scaffold is highly sensitive to the nature and position of its substituents, particularly at the 2- and 6-positions. Research into this chemical class has demonstrated that modifications at these sites can profoundly influence efficacy and selectivity across different biological targets, including cancer cells and viruses. nih.govnih.gov

At the 2-position, the nature of the substituent is a critical determinant of biological activity. For instance, studies on antiviral activity against human cytomegalovirus (HCMV) have shown that the C-2 substituent strongly influences the compound's potency. nih.gov Similarly, in the context of anticancer research, a compound featuring a nitro group at the C-2 position and a p-chlorophenyl group at the C-3 position demonstrated significant inhibitory activity against the HT-29 colon cancer cell line. westminster.ac.uk

The 6-position on the pyridine (B92270) ring is another key site for modification. A range of 6-substituted imidazo[1,2-a]pyridines have been synthesized and shown to exhibit excellent activity against colon cancer cell lines such as HT-29 and Caco-2. nih.govresearchgate.net Strategic introduction of substituents at this position has been a core component of designing novel PI3Kα inhibitors for anticancer applications. mdpi.comnih.gov The nature of the substituent at the 6-position can also influence selectivity for different receptors. For example, the presence of a chloro group at this position, often in combination with other substitutions, has been shown to confer high affinity and selectivity for peripheral benzodiazepine (B76468) receptors (PBRs). nih.gov

The following table summarizes the observed impact of various substitutions on the biological activity of imidazo[1,2-a]pyridine derivatives.

PositionSubstituent/ModificationBiological Target/ActivityObserved EffectReference
2Varied aryl groupsHuman Cytomegalovirus (HCMV)Potency is strongly influenced by the nature of the C-2 substituent. nih.gov
2Nitro groupHT-29 Colon Cancer CellsHigh inhibitory activity observed. westminster.ac.uk
6Various substituentsHT-29 & Caco-2 Colon Cancer CellsExcellent anticancer activity reported. nih.gov
6Chloro groupPeripheral Benzodiazepine ReceptorsContributes to high affinity and selectivity. nih.gov
6Linked quinazoline (B50416)PI3Kα / AnticancerServes as a key pharmacodynamic group for potent inhibition. mdpi.comnih.gov

Role of the 4-Nitrophenyl Moiety in Receptor Recognition and Target Engagement

The 4-nitrophenyl group at the C-2 position of the parent compound is not merely a structural placeholder; it plays a significant role in molecular recognition and target engagement. This moiety's electronic and steric properties are crucial for the molecule's interaction with its biological targets.

Studies on related structures have reinforced the importance of the C-2 substituent. Research on 3-aminoimidazo[1,2-a]pyridine compounds found that a derivative with a nitro group at the C-2 position exhibited the highest inhibitory activity against the HT-29 colon cancer cell line, with an IC50 value of 4.15 ± 2.93 µM. westminster.ac.uk While this study focused on a different scaffold, it highlights the potential contribution of a C-2 nitro-substituted aryl group to potent anticancer activity. The antiviral activity of imidazo[1,2-a]pyridines has also been shown to be strongly dependent on the specific substituent at the C-2 position, underscoring the role of this part of the molecule in binding to viral targets. nih.gov

Influence of Halogenation (e.g., Chloro) on Pharmacological Profiles

The introduction of halogen atoms, particularly chlorine, onto the imidazo[1,2-a]pyridine scaffold is a common strategy in medicinal chemistry to modulate a compound's pharmacological profile. Halogenation can affect various properties, including lipophilicity, metabolic stability, and binding affinity. The specific position of the halogen is critical to its effect.

In the case of 6-chloro-2-(4-nitrophenyl)imidazo[1,2-a]pyridine, the chlorine atom at the 6-position significantly influences its biological properties. Studies have demonstrated that chloro substitution at the 6- and 8-positions of 2-phenyl-imidazo[1,2-a]pyridine derivatives confers high affinity and selectivity for peripheral benzodiazepine receptors (PBRs). nih.gov This suggests that the chloro group at the 6-position is likely involved in key interactions within the PBR binding site, contributing to the compound's specific pharmacological action.

However, the effect of halogenation is highly context-dependent. For instance, in a series of antitubercular imidazo[1,2-a]pyridines, the replacement of a 7-methyl group with a 7-chloro group led to a five-fold decrease in activity. nih.gov Conversely, the presence of a chlorine or fluorine on a different part of the molecule, a biaryl ether side chain, resulted in outstanding nanomolar potency against Mycobacterium tuberculosis. nih.gov General studies on pyridine derivatives have also noted that the introduction of halogens like chlorine can affect antiproliferative activity, with the outcome depending on the atom's size and electrophilic character. mdpi.com

Scaffold PositionHalogenBiological TargetEffect on Activity/SelectivityReference
6 and 8DichloroPeripheral Benzodiazepine ReceptorsConfers high affinity and selectivity. nih.gov
7Chloro (vs. Methyl)Mycobacterium tuberculosis5-fold decrease in activity. nih.gov
Side ChainChloro or FluorineMycobacterium tuberculosisOutstanding nanomolar potency. nih.gov

Development of SAR Models for Specific Biological Endpoints

The development of structure-activity relationship (SAR) models is essential for optimizing the imidazo[1,2-a]pyridine scaffold for specific biological endpoints. By systematically modifying the structure and correlating these changes with biological activity, researchers can build predictive models to guide the design of more effective therapeutic agents. nih.gov

SAR studies have been crucial in advancing imidazo[1,2-a]pyridine derivatives as anticancer agents. For example, in the development of PI3Kα inhibitors, SAR analysis identified the 4-aminoquinazoline moiety attached at the 6-position of the imidazo[1,2-a]pyridine ring as a critical pharmacophore. nih.gov Further analysis of substituents on the quinazoline and imidazopyridine rings allowed for the optimization of activity against various tumor cell lines. mdpi.comnih.gov Similarly, SAR studies were performed on a series of imidazo[1,2-a]pyridine derivatives to identify potent inhibitors of Nek2, a kinase overexpressed in some tumors, leading to a compound with an IC50 of 38 nM against the MGC-803 gastric cancer cell line. documentsdelivered.com

In the field of infectious diseases, SAR exploration has been key to developing potent antitubercular agents. A focused library of imidazo[1,2-a]pyridine-8-carboxamides was screened against Mycobacterium tuberculosis, and subsequent SAR evaluation led to the optimization of both antimycobacterial activity and physicochemical properties. nih.gov These studies provide a clear framework for medicinal chemists to rationally design new drugs based on the imidazo[1,2-a]pyridine scaffold. nih.gov

Scaffold Hopping and Bioisosteric Replacements in Imidazo[1,2-a]pyridine Design

Scaffold hopping and bioisosteric replacement are powerful strategies in modern drug design used to identify novel chemical series, improve drug-like properties, and circumvent existing patents. researchgate.netunistra.fr These principles have been successfully applied to the imidazo[1,2-a]pyridine framework.

Scaffold hopping involves replacing the core molecular framework with a different one that maintains a similar three-dimensional arrangement of key functional groups. This approach was used to identify imidazo[1,2-a]pyridines as novel positive allosteric modulators of the metabotropic glutamate (B1630785) 2 receptor by finding scaffolds with shape and electrostatic similarity to a known pyridone-based modulator series. nih.gov In another example, the success of an imidazo[1,2-a]pyridine anti-TB agent (Q203) spurred interest in scaffold hopping to find other fused bicyclic systems that could also target the QcrB complex in Mycobacterium tuberculosis. researchgate.net

Applications As a Chemical Probe and Pharmacological Tool

Elucidation of Cellular Signaling Pathways and Biological Mechanisms

There is no specific research available that details the use of 6-chloro-2-(4-nitrophenyl)imidazo[1,2-a]pyridine as a chemical probe to elucidate cellular signaling pathways. The imidazo[1,2-a]pyridine (B132010) scaffold is present in compounds investigated for various biological activities, including anticancer and antitubercular effects. Studies on related compounds sometimes implicate specific pathways, such as the targeting of the electron transport chain component QcrB in Mycobacterium tuberculosis or the induction of oxidative stress and senescence in cancer cells. However, such mechanistic insights have not been specifically published for this compound.

Development of Fluorescent Probes and Chemosensors based on Imidazo[1,2-a]pyridine Core

The imidazo[1,2-a]pyridine core is well-known for its fluorescent properties and has been successfully utilized to create a variety of fluorescent probes and chemosensors. Researchers have developed derivatives that can detect specific metal ions (such as Zn²⁺, Hg²⁺, and Fe³⁺), changes in pH, and the presence of reactive oxygen species like hydrogen peroxide. These probes often work via mechanisms like intramolecular charge transfer (ICT) or fluorescence resonance energy transfer (FRET).

A study focused on the synthesis of various 2,3,6-trisubstituted imidazo[1,2-a]pyridines did include a derivative of this compound and noted its fluorescence properties. However, the research did not extend to the development or application of this specific compound as a targeted fluorescent probe or chemosensor for any particular analyte.

Utility in Material Science and Organometallic Chemistry

The utility of the specific compound this compound in material science or organometallic chemistry is not documented in the available literature. Generally, the imidazo[1,2-a]pyridine heterocyclic system is of interest in material science due to its luminescence, with some derivatives being explored for use in organic light-emitting diodes (OLEDs). Furthermore, related compounds have been investigated as corrosion inhibitors for metals. Despite this, there are no specific studies that report on the application of this compound in these areas.

Emerging Research Directions and Future Prospects for 6 Chloro 2 4 Nitrophenyl Imidazo 1,2 a Pyridine and Imidazo 1,2 a Pyridine Based Agents

Design of Novel Imidazo[1,2-a]pyridine (B132010) Derivatives with Enhanced Specificity and Potency

The versatility of the imidazo[1,2-a]pyridine scaffold allows for extensive chemical modification to enhance the potency and specificity of drug candidates. Structure-Activity Relationship (SAR) studies are crucial in guiding the design of these novel derivatives. Research has shown that substitutions at various positions on the bicyclic ring system can dramatically influence biological activity.

For instance, in the development of antituberculosis agents, SAR studies on imidazo[1,2-a]pyridine-3-carboxamides revealed that specific substitutions could lead to compounds with nanomolar potency against Mycobacterium tuberculosis. nih.gov Moraski and co-workers developed a series of 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides with significant activity against replicating, multidrug-resistant (MDR), and extensively drug-resistant (XDR) strains of Mtb. nih.gov

In the realm of oncology, a scaffold hopping strategy has been employed to replace the core motif of known inhibitors with the imidazo[1,2-a]pyridine ring. rsc.org This led to the design of novel covalent inhibitors targeting the KRAS G12C mutation, a key driver in many intractable cancers. SAR investigations demonstrated that derivatives with a propynamide warhead at the C8 position exhibited superior activity compared to those with the warhead at the C6 position. rsc.org

Table 1: Influence of Substituent Position on Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives Targeting KRAS G12C rsc.org
Compound SeriesWarhead PositionGeneral Observation on ActivityExample CompoundPotency (IC50 against NCI-H358 cells)
Series AC8Superior ActivityI-110.86 µM
Series BC6Reduced CytotoxicityI-14 to I-17Higher IC50 values

Exploration of New Therapeutic Areas and Biological Targets (Preclinical)

The imidazo[1,2-a]pyridine scaffold has been investigated for a vast array of therapeutic applications due to its ability to interact with diverse biological targets. nih.govresearchgate.net Preclinical studies are continuously uncovering new potential uses for this privileged structure.

Key therapeutic areas and targets under investigation include:

Antituberculosis: A significant area of research involves targeting enzymes essential for the survival of Mycobacterium tuberculosis. One key target is the ubiquinol-cytochrome c reductase (QcrB), a component of the electron transport chain. nih.gov The clinical candidate Telacebec (Q203) is an imidazo[1,2-a]pyridine amide that targets QcrB and is active against MDR- and XDR-TB. nih.gov Other identified targets include Mtb glutamine synthetase (MtGS) and 2-trans-enoyl-acyl carrier protein reductase (InhA). rsc.org

Anticancer: Beyond KRAS, imidazo[1,2-a]pyridine derivatives are being explored for various anticancer applications. mdpi.com Their mechanisms often involve the inhibition of key signaling pathways or enzymes crucial for tumor growth and survival.

Antimicrobial and Antiviral: The scaffold has shown promise against various bacteria, fungi, and viruses. tsijournals.commdpi.com Research is ongoing to identify specific microbial and viral targets to develop potent and selective agents.

Anti-inflammatory and Analgesic: Certain derivatives have demonstrated anti-inflammatory and analgesic properties, suggesting potential applications in treating inflammatory conditions and pain. nih.gov

Antiprotozoal: Nitro-substituted imidazo[1,2-a]pyridines have been studied for their activity against kinetoplastid parasites like Leishmania and Trypanosoma, which cause neglected tropical diseases. mdpi.com

Table 2: Preclinical Biological Targets of Imidazo[1,2-a]pyridine Derivatives
Therapeutic AreaBiological TargetSignificanceReference
AntituberculosisQcrB (Cytochrome bc1 complex)Inhibits cellular respiration in Mtb. nih.govnih.gov
AntituberculosisMtb Glutamine Synthetase (MtGS)Essential for nitrogen metabolism in Mtb. rsc.org
AnticancerKRAS G12COncogenic protein involved in cell proliferation. rsc.org
AntifungalErgosterol SynthesisDisrupts fungal cell membrane integrity. researchgate.net

Integration of Advanced Synthetic Methodologies for Sustainable Production

The growing interest in imidazo[1,2-a]pyridines has spurred the development of more efficient, diverse, and sustainable synthetic methods. Modern organic synthesis aims to reduce waste, energy consumption, and reaction times.

Advanced methodologies being integrated include:

Multicomponent Reactions (MCRs): Reactions like the Groebke–Blackburn–Bienaymè (GBB) reaction allow for the synthesis of complex imidazo[1,2-a]pyridine derivatives in a single step from simple starting materials. This approach increases efficiency and reduces waste. rsc.org

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically accelerate reaction times, often leading to higher yields and purer products compared to conventional heating methods. bio-conferences.org

Photocatalysis: Visible light-induced C-H functionalization has emerged as a green and powerful strategy to introduce various functional groups onto the imidazo[1,2-a]pyridine core under mild conditions, avoiding the need for harsh reagents or expensive metal catalysts. mdpi.com This includes reactions like perfluoroalkylation and formylation at the C3 position. mdpi.com

Catalysis: The use of recyclable catalysts, such as palladium immobilized on a supported ionic liquid phase, is being explored for reactions like carbonylation to introduce carboxamide moieties, contributing to more sustainable chemical processes. researchgate.net

Advancements in Computational Methodologies for Rational Design

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, enabling the rational design of new drug candidates. For the imidazo[1,2-a]pyridine class, these methodologies are used to predict binding modes, understand SAR, and optimize ligand-target interactions.

Molecular docking studies have been instrumental in elucidating how these compounds interact with their biological targets. For example, docking models of antitubercular imidazo[1,2-a]pyridines have helped to visualize their binding within the ATP-binding site of the MtGS enzyme, confirming the target engagement. rsc.org Similarly, docking has been used to study the inhibition of the InhA enzyme. rsc.org These computational insights allow medicinal chemists to design new derivatives with improved affinity and selectivity, accelerating the drug development process and reducing the reliance on costly and time-consuming trial-and-error synthesis. nih.gov

Potential as Lead Compounds for Further Preclinical Development

The extensive research into the imidazo[1,2-a]pyridine scaffold has produced numerous compounds with high potential as lead structures for further preclinical development. A lead compound is a chemical entity that has promising pharmacological activity and serves as the starting point for optimization into a clinical drug candidate.

Several derivatives from this class have demonstrated characteristics of a promising lead compound:

High Potency: Many compounds exhibit activity in the low micromolar to nanomolar range against their intended targets. nih.govrsc.org For instance, imidazo[1,2-a]pyridine-3-carboxamides have shown minimum inhibitory concentrations (MICs) as low as 0.004 µM against M. tuberculosis. nih.gov

Favorable Pharmacokinetics: Select compounds have shown good pharmacokinetic (PK) profiles in animal models, a critical factor for in vivo efficacy. nih.gov

Synthetic Accessibility: The development of efficient and versatile synthetic routes makes it feasible to generate a wide array of analogues for optimization studies. bio-conferences.org

The progression of compounds like Telacebec (Q203) into clinical trials for tuberculosis underscores the immense potential of this scaffold. nih.gov The continued exploration and optimization of imidazo[1,2-a]pyridine-based agents, including derivatives related to 6-chloro-2-(4-nitrophenyl)imidazo[1,2-a]pyridine, hold significant promise for addressing unmet medical needs in oncology, infectious diseases, and beyond.

Q & A

Q. What are the established synthetic routes for 6-chloro-2-(4-nitrophenyl)imidazo[1,2-a]pyridine, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via cyclocondensation reactions. For example, describes a route using 3-amino-6-chloropyridazine and 1,3-dichloroacetone in refluxing 1,2-dimethoxyethane, followed by nitration at position 3. Modifications include substituting the chloromethyl group with nucleophiles (e.g., sodium benzenesulfinate) under SRN1 conditions . Phosphorus oxychloride and DMF in chloroform are also used for formylation of imidazo[1,2-a]pyridine precursors, as shown in . Key factors affecting yield include temperature control (0–10°C during reagent addition), reflux duration (8–12 hours), and solvent polarity .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

  • Methodological Answer :
  • 1H/13C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.5–8.5 ppm) and carbon types (e.g., nitrophenyl carbons at ~120–150 ppm). and highlight resolving ambiguities using 2D NMR (COSY, HSQC) .
  • HRMS : Validates molecular weight (e.g., calculated vs. observed m/z ± 0.001 Da) .
  • IR Spectroscopy : Identifies functional groups (e.g., nitro group stretching at ~1520 cm⁻¹ and C-Cl at ~750 cm⁻¹) .

Advanced Research Questions

Q. How can SRN1 reaction mechanisms be leveraged to introduce functional groups at specific positions?

  • Methodological Answer : SRN1 reactions ( ) enable substitution of the chloromethyl group with sulfur- or carbon-centered nucleophiles (e.g., sodium benzenesulfinate or malonate esters). Reactions proceed under UV light in DMSO with NaH, yielding 2-substituted derivatives. For example, substituting with CH₂(CO₂Et)₂ under SRN1 conditions achieves 70–85% yields. Mechanistic studies suggest radical intermediates, confirmed by N2 atmosphere and light dependency .

Q. What computational strategies predict the compound’s reactivity and binding affinity in biological systems?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .
  • Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., antimicrobial enzymes in ). Validate with binding free energy calculations (MM-PBSA) .

Biological Activity & Experimental Design

Q. What protocols are used to evaluate its antileishmanial or antitrypanosomal activity?

  • Methodological Answer :
  • In Vitro Assays : Incubate with Leishmania donovani promastigotes at 10–100 μM for 48 hours; measure viability via MTT assay (). Include positive controls (e.g., miltefosine) .
  • Dose-Response Analysis : Calculate IC50 values using nonlinear regression (GraphPad Prism). Address cytotoxicity via mammalian cell lines (e.g., HEK293) .

Q. How can researchers resolve contradictions in reported biological activity data?

  • Methodological Answer :
  • Standardized Assays : Replicate experiments under controlled conditions (e.g., fixed incubation time, serum concentration) to minimize variability .
  • SAR Studies : Systematically modify substituents (e.g., replacing 4-nitrophenyl with 4-fluorophenyl) and compare bioactivity trends () .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.